molecular formula C15H13FN2 B11775207 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 20100-23-6

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11775207
CAS No.: 20100-23-6
M. Wt: 240.27 g/mol
InChI Key: HNKGDCNXFFBBPN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole (CAS 20100-23-6) is a high-purity chemical compound supplied for research purposes. This benzimidazole derivative has been identified as a promising scaffold in neuroscience research, functioning as a positive allosteric modulator (PAM) of the GABA-A receptor . Its key research value lies in its targeted interaction with the α1/γ2 interface of the α1β2γ2 GABA-A receptor subpopulation , which is highly expressed in the basal ganglia and is a novel target for tackling neurological dysfunction . This molecular profile offers a useful chemical template for exploring therapeutic potential beyond traditional ligands . This compound is designed to address key limitations of existing imidazo[1,2-a]pyridine-based GABA-A receptor modulators, such as zolpidem. It demonstrates improved metabolic stability and reduced potential for hepatotoxicity by replacing metabolically vulnerable groups with a single fluorine atom, thereby preventing the formation of toxic epoxide metabolites . The incorporation of methyl groups at the 5 and 6 positions of the benzimidazole core is a critical structural feature for maintaining affinity for the GABA-A receptor . Researchers can leverage this metabolically robust template for prolonged in vivo studies and the development of new lead structures for pathologies related to basal ganglia dysfunction . Specifications: • CAS Number: 20100-23-6 • Molecular Formula: C15H13FN2 • Molecular Weight: 240.28 g/mol • SMILES: CC1=C(C)C=C2N=C(C3=CC=C(F)C=C3)NC2=C1 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20100-23-6

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C15H13FN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18)

InChI Key

HNKGDCNXFFBBPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Phillips-Ladenburg Reaction Adaptations

The Phillips-Ladenburg reaction, a classical method for benzimidazole synthesis, involves the condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic or oxidative conditions. For 2-(4-fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole, the protocol necessitates:

  • 4,5-Dimethyl-o-phenylenediamine as the diamine precursor.

  • 4-Fluorobenzaldehyde as the aryl aldehyde component.

In a representative procedure, equimolar quantities of 4,5-dimethyl-o-phenylenediamine and 4-fluorobenzaldehyde are refluxed in ethanol with a catalytic amount of hydrochloric acid (HCl) for 12–24 hours. The reaction proceeds via Schiff base formation, followed by cyclization and aromatization to yield the target compound (Figure 1). Post-reaction purification involves neutralization, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate, 3:1), achieving yields of 60–70%.

Key Limitations:

  • Prolonged reaction times (up to 24 hours).

  • Moderate yields due to competing side reactions (e.g., over-oxidation).

Catalytic Methods for Enhanced Efficiency

Gadolinium(III)-Catalyzed Synthesis

Recent advancements in catalytic systems have significantly improved benzimidazole synthesis. A study by Srinivas and Rao demonstrated the efficacy of Gadolinium(III) trifluoromethanesulfonate [Gd(OTf)₃] in accelerating the condensation-cyclization sequence.

Optimized Procedure:

  • Reactants: 4,5-Dimethyl-o-phenylenediamine (1.0 equiv), 4-fluorobenzaldehyde (1.2 equiv).

  • Catalyst: Gd(OTf)₃ (10 mol%).

  • Solvent: Ethanol (reflux, 6 hours).

  • Yield: 82–85%.

The Gd³⁺ ion facilitates imine formation and stabilizes intermediates, reducing reaction time and improving regioselectivity. This method is scalable and environmentally favorable due to reduced solvent waste.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to further accelerate the reaction. Under microwave conditions (150°C, 30 minutes), the same reactants in dimethylformamide (DMF) with a catalytic amount of p-toluenesulfonic acid (PTSA) achieve yields of 78%. This approach minimizes thermal degradation and enhances reproducibility.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) favor faster cyclization but may require higher temperatures. In contrast, ethanol balances reactivity and solubility, making it ideal for catalytic methods.

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78 (reflux)685
DMF1500.578
Acetonitrile82865

Substituent Effects

The electron-withdrawing 4-fluorophenyl group enhances electrophilicity at the aldehyde carbon, promoting nucleophilic attack by the diamine. Conversely, the 5,6-dimethyl groups on the benzimidazole ring introduce steric hindrance, slightly reducing reaction rates but improving crystallinity for purification.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 6H, CH₃), 7.12–7.89 (m, 4H, Ar-H), 8.21 (s, 1H, imidazole-H).

  • LC-MS: m/z 241.1 [M+H]⁺, confirming molecular weight (240.27 g/mol).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity after column chromatography.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

MethodCatalystTime (h)Yield (%)Advantages
ConventionalHCl2465Simplicity, low cost
Gd(OTf)₃Gd(OTf)₃685High yield, eco-friendly
MicrowavePTSA0.578Rapid, energy-efficient

Industrial-Scale Considerations

For large-scale production, the Gd(OTf)₃-catalyzed method is preferred due to its balance of efficiency and cost. Ethanol’s low toxicity facilitates waste management, while the catalyst’s reusability (up to 3 cycles with <5% yield loss) enhances sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is C15H13FN2, with a molecular weight of approximately 240.27 g/mol. Its structure features a fused imidazole ring, which enhances its reactivity and biological activity. The presence of the fluorophenyl group and two methyl substituents contributes to its unique properties.

Pharmacological Applications

1. Neurological Disorders
Research indicates that this compound acts as a positive allosteric modulator of GABA-A receptors, particularly at the α1/γ2 interface. This modulation can enhance inhibitory neurotransmission, making it a candidate for treating various neurological conditions such as anxiety and epilepsy. Studies have shown that it may improve the efficacy of GABAergic drugs by increasing receptor activity without directly activating the receptor itself .

2. Anticancer Properties
Preliminary studies suggest that this compound exhibits potential anticancer properties. Its ability to modulate specific signaling pathways may contribute to inhibiting tumor growth and promoting apoptosis in cancer cells. Further investigations are needed to elucidate its mechanisms of action in cancer therapy.

3. Antioxidant Activities
The compound has been noted for its antioxidant properties, which can help mitigate oxidative stress in biological systems. This characteristic is crucial in developing therapeutic agents aimed at conditions associated with oxidative damage, such as neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-Fluorophenyl)-5-methyl-1H-benzo[d]imidazoleOne methyl group lessModulates GABA-A receptors
2-(3-Fluorophenyl)-1H-benzo[d]imidazoleDifferent fluorophenyl positionPotential anti-cancer activity
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleLacks methyl groupsPositive allosteric modulator
2-(4-Fluorophenyl)-5,6-dichloro-1H-benzo[d]imidazoleChlorine substituents instead of methylsAntimicrobial properties

This comparison highlights how variations in substituent groups influence both biological activity and potential applications, emphasizing the unique profile of this compound within this class of compounds .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors in the central nervous system, exhibiting anxiolytic or sedative properties .

Comparison with Similar Compounds

Structural and Electronic Properties

The 5,6-dimethyl substituents on the benzimidazole core are critical for binding to the GABA-A receptor. These groups orient the molecule similarly to zolpidem, facilitating hydrogen bonding with αHis102 and γSer206 residues. In contrast, the 5-methyl isomer induces steric hindrance, abolishing receptor interaction . The 4-fluorophenyl group enhances metabolic stability by reducing oxidative degradation, a feature absent in non-fluorinated analogs like 2-phenyl-1H-benzo[d]imidazole .

Electronic Analysis :

  • The HOMO-LUMO gap of 2-(4-fluorophenyl)-1H-benzo[d]imidazole (a related analog) is 4.48 eV , indicating moderate reactivity, with electron density localized on the benzimidazole ring and fluorophenyl group .
  • In contrast, 5,6-dimethyl-1H-benzo[d]imidazole derivatives exhibit π→π* and n→π* transitions at 245–378 nm, influenced by the dimethyl groups and conjugated systems .
GABA-A Receptor Modulation
  • Analog 23 (non-methylated): Reduced activity due to lack of methyl-directed binding interactions .
  • Zolpidem : Shares similar binding poses but has higher hepatotoxicity and lower metabolic stability .
Antimicrobial Activity
  • Silver-NHC Complexes : 5,6-dimethylbenzimidazole-based Ag(I) complexes show strong antibacterial activity, unlike the target compound, which is tailored for neuropharmacology .
  • Compound 3ax (): A pyrazolyl-benzimidazole derivative with antifungal properties, highlighting structural versatility for diverse applications .

Solubility and Physicochemical Properties

Compound Aqueous Solubility (pH 7.4) Melting Point (°C)
Target Compound 50–74 μg/mL Not reported
2-(Thiophen-2-yl)-1H-benz. Not reported 308–309
5,6-Dimethylbenzimidazole Not reported 153–155

The target compound’s solubility is suitable for oral bioavailability, whereas higher melting points in thiophene derivatives (e.g., 308°C) suggest lower solubility .

Metabolic Stability and Toxicity

The 4-fluorophenyl group in the target compound reduces CYP450-mediated metabolism, extending half-life compared to:

  • Compound 9 (6-methyl analog): Moderate solubility (50 μg/mL) but retained activity.
  • Non-fluorinated analogs: Rapid hepatic clearance due to phenyl ring oxidation .

Biological Activity

2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a compound within the benzimidazole family, notable for its unique structure that includes a fluorophenyl group and two methyl substituents. This compound has garnered attention for its diverse biological activities, particularly in the fields of neurology and oncology.

  • Molecular Formula : C15H13FN2
  • Molecular Weight : 240.27 g/mol
  • CAS Number : 20100-23-6

The compound's structure features a fused imidazole ring, which is known for its reactivity and biological significance. The presence of the fluorine atom enhances the electrophilic character of the compound, influencing its biological interactions.

GABA-A Receptor Modulation

Research indicates that this compound acts as a positive allosteric modulator (PAM) of GABA-A receptors. This modulation enhances inhibitory neurotransmission, which could have therapeutic implications for various neurological disorders such as anxiety and epilepsy. The compound exhibits significant affinity for the α1/γ2 interface of the GABA-A receptor, a critical site for receptor activity modulation .

Anticancer Properties

In addition to its neurological effects, this compound has shown potential anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in specific cancer cell lines. For instance, it has been evaluated against human leukemia and breast cancer cell lines, demonstrating cytotoxic effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-Fluorophenyl)-5-methyl-1H-benzo[d]imidazoleOne methyl group lessModulates GABA-A receptors
2-(3-Fluorophenyl)-1H-benzo[d]imidazoleDifferent fluorophenyl positionPotential anti-cancer activity
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleLacks methyl groupsPositive allosteric modulator
2-(4-Fluorophenyl)-5,6-dichloro-1H-benzo[d]imidazoleChlorine substituents instead of methylsAntimicrobial properties

This table highlights how variations in structural features influence both biological activity and potential applications, emphasizing the unique profile of this compound.

Metabolic Stability Studies

A study assessing the metabolic stability of this compound compared to other benzimidazoles revealed that it exhibited higher stability in human liver microsomes (HLMs). Specifically, after 120 minutes of incubation with HLMs, it retained approximately 90% of its parent compound, indicating favorable pharmacokinetic properties compared to known modulators like alpidem .

Cytotoxicity Assays

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • IC50 Values : The compound showed promising IC50 values in sub-micromolar concentrations against human leukemia cell lines.
  • Mechanism of Action : Flow cytometry analysis indicated that it induces apoptosis in a dose-dependent manner .

Q & A

Q. Key Optimization Parameters :

  • Yields improve with anhydrous solvents (e.g., DMF) and controlled stoichiometry of NaH as a base .
  • Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 150°C, 20 min, 85% yield) .

How can spectroscopic and crystallographic methods characterize this compound?

Basic Research Question

  • ¹H/¹³C NMR : The 5,6-dimethyl groups appear as singlets at δ ~2.3 ppm (¹H) and δ ~12–14 ppm (¹³C). The 4-fluorophenyl moiety shows splitting patterns (e.g., doublets for aromatic protons at δ ~7.2–7.8 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms planarity of the benzimidazole core and dihedral angles between the fluorophenyl and imidazole rings (e.g., 15.7° in related structures) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 255.1 (C₁₅H₁₂FN₂⁺) .

Methodological Tip : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

What is the pharmacological significance of this compound in neuropharmacology?

Basic Research Question
The 2-(4-fluorophenyl)-5,6-dimethyl substitution enhances metabolic stability while maintaining affinity for GABA-A receptors. Key findings include:

  • GABA-A Receptor Modulation : Fluorination at the 4-position reduces hepatic metabolism (CYP3A4 inhibition) without altering receptor binding, as shown in cellular assays .
  • Neuroprotective Potential : Derivatives exhibit low hepatotoxicity (IC₅₀ > 100 µM in HepG2 cells) and improved blood-brain barrier permeability (logP ~2.8) .

How does fluorination at the 4-position enhance metabolic stability?

Advanced Research Question
Fluorine’s electronegativity and small atomic radius:

  • Electron-Withdrawing Effect : Stabilizes the adjacent C–H bond against oxidative metabolism (e.g., CYP450-mediated dealkylation) .
  • Hydrogen Bonding : Fluorine forms weak H-bonds with cytochrome P450 active sites, reducing substrate recognition.
    Experimental Validation :
  • Microsomal Stability Assays : 4-Fluoro derivatives show 75% remaining parent compound after 1 hr (vs. 30% for non-fluorinated analogs) .
  • Docking Studies : Fluorophenyl groups occupy hydrophobic pockets in GABA-A receptors, minimizing steric clashes .

How can molecular docking studies guide structural optimization?

Advanced Research Question

  • Target Selection : Use GABA-A receptor α1β2γ2 subtype (PDB ID: 6HUP) for homology modeling.
  • Docking Workflow :
    • Prepare ligand structures with Gaussian (DFT/B3LYP/6-31G*).
    • Generate grid boxes around the benzodiazepine-binding site.
    • Analyze binding poses with AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
      Key Insight : 5,6-Dimethyl groups improve van der Waals interactions with Leu232 and Thr237 residues, while the fluorophenyl group reduces π-π stacking with Tyr160 .

How to resolve contradictions in NMR and crystallographic data?

Advanced Research Question
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

  • Tautomerism : Benzimidazole exists as 1H- and 3H-tautomers. Use low-temperature NMR (-40°C) to slow exchange and observe distinct peaks .
  • Crystallographic Validation : Compare X-ray bond lengths (e.g., N1–C2 = 1.38 Å vs. DFT-predicted 1.36 Å) to assess resonance effects .
    Tool Recommendation : Use PLATON/SQUEEZE to model disordered solvent in crystallographic data .

What are the applications in material science?

Advanced Research Question
The compound serves as a ligand in supramolecular chemistry:

  • Silver Cyclophanes : React with 2,6-bis(chloromethyl)pyridine to form macrocycles for antimicrobial agents (e.g., MIC = 4 µg/mL against S. aureus) .
  • Coordination Polymers : Link with Pd(II) to create porous frameworks for gas storage (BET surface area ~450 m²/g) .

How do structural modifications impact biological activity?

Advanced Research Question

  • Methyl vs. Ethyl Substituents : 5,6-Dimethyl improves solubility (logS = -3.2) vs. diethyl analogs (logS = -4.1) while retaining potency .
  • Heterocycle Fusion : Adding triazole rings (e.g., compound 9c) enhances antifungal activity (IC₅₀ = 0.8 µM vs. C. albicans) but reduces BBB penetration .

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